1-(9H-carbazol-9-yl)-3-((3-chloro-4-methylphenyl)amino)propan-2-ol
Description
1-(9H-Carbazol-9-yl)-3-((3-chloro-4-methylphenyl)amino)propan-2-ol is a carbazole-derived compound featuring a propan-2-ol backbone substituted with a carbazole moiety at position 1 and a 3-chloro-4-methylphenylamino group at position 2. The carbazole scaffold is well-documented for its pharmacological versatility, including roles in dynamin inhibition, circadian clock modulation, and antidiabetic activity .
Properties
IUPAC Name |
1-carbazol-9-yl-3-(3-chloro-4-methylanilino)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O/c1-15-10-11-16(12-20(15)23)24-13-17(26)14-25-21-8-4-2-6-18(21)19-7-3-5-9-22(19)25/h2-12,17,24,26H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRALTPAXWYLNAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(9H-carbazol-9-yl)-3-((3-chloro-4-methylphenyl)amino)propan-2-ol, also known by its CAS number 305376-76-5, is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C22H21ClN2O
- Molecular Weight : 364.87 g/mol
- CAS Number : 305376-76-5
The compound features a carbazole moiety, which is known for its pharmacological properties, combined with a chloro-methylphenyl group that may enhance its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of carbazole derivatives. For instance, compounds derived from carbazole structures have shown significant activity against various cancer cell lines. A study indicated that certain N-substituted carbazoles exhibited cytotoxic effects against breast cancer cells by inducing apoptosis through the mitochondrial pathway .
Antiviral Activity
In the context of viral infections, particularly SARS-CoV-2, carbazole derivatives have been explored for their inhibitory effects. Research involving molecular docking studies has demonstrated that carbazole-based compounds can bind effectively to viral proteins such as the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp). Binding affinities in the range of -8.76 to -8.92 kcal/mol were reported, suggesting strong potential as antiviral agents .
Neuroprotective Effects
Carbazole derivatives have also been studied for their neuroprotective properties. Specific compounds have been shown to enhance the concentration of soluble amyloid-beta peptides, which are crucial in Alzheimer's disease pathology. The interaction between these compounds and amyloid-beta peptides indicates a possible mechanism for neuroprotection .
Antimicrobial Activity
The antimicrobial properties of carbazole derivatives have been well-documented. In vitro studies demonstrated that certain N-substituted carbazoles possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The zones of inhibition ranged from 16.82 mm to 26.08 mm at concentrations of 50 µg/mL, indicating potent antibacterial effects .
Study on Antiviral Activity
A recent study synthesized several carbazole derivatives and evaluated their efficacy against SARS-CoV-2 proteins through molecular docking simulations. The results showed that compounds with high binding affinities could potentially serve as effective inhibitors of viral replication pathways .
Investigation of Anticancer Effects
Another investigation focused on the anticancer properties of 1-(9H-carbazol-9-yl)-3-((3-chloro-4-methylphenyl)amino)propan-2-ol in various cancer cell lines. The compound was tested for cytotoxicity using MTT assays, revealing a dose-dependent decrease in cell viability, thus supporting its potential as an anticancer agent .
Scientific Research Applications
Pharmacological Applications
1. Antiviral Activity
Recent studies suggest that carbazole derivatives, including 1-(9H-carbazol-9-yl)-3-((3-chloro-4-methylphenyl)amino)propan-2-ol, exhibit antiviral properties. In particular, compounds derived from carbazole have shown promising results in inhibiting SARS-CoV-2 proteins such as the main protease and RNA-dependent RNA polymerase. Molecular docking studies indicate strong binding affinities, suggesting their potential as antiviral agents against COVID-19 .
2. Anticancer Properties
The compound has also been evaluated for its anticancer activity. It is part of a broader class of compounds that have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The National Cancer Institute's Developmental Therapeutics Program has reported that similar carbazole-based compounds exhibit high levels of antimitotic activity, with mean GI50 values indicating effective growth inhibition across multiple human tumor cell lines .
1. Mechanism of Action
The biological activity of 1-(9H-carbazol-9-yl)-3-((3-chloro-4-methylphenyl)amino)propan-2-ol is believed to involve the inhibition of specific protein targets within viral and cancerous cells. The compound's structure allows it to interact effectively with these proteins, disrupting their normal functions and leading to cell death or viral inhibition.
2. Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of carbazole derivatives. Variations in substituents on the carbazole ring and the amino propanol moiety can significantly influence biological activity. Research indicates that modifications can enhance binding affinity and selectivity towards target proteins, thereby improving therapeutic outcomes .
Case Studies
Comparison with Similar Compounds
Substituent Effects on Pharmacological Activity
- Chlorine atoms are known to modulate metabolic stability and target binding .
- Bromination : Dibromo-substituted carbazoles (e.g., 8a/b) exhibit enhanced potency in endocytosis inhibition, likely due to increased steric bulk and electronic effects .
- Heterocyclic Modifications : Piperazinyl (e.g., ) or furylmethyl groups (e.g., KL013 ) introduce basic or polar moieties, altering solubility and target selectivity.
Q & A
Q. How can computational models predict solubility and formulation compatibility?
- Methodology :
- COSMO-RS Simulations : Estimate solubility in solvents (e.g., PEG 400, DMSO).
- Hansen Solubility Parameters : Match compound polarity with excipients.
- Salt Screening : Test hydrochloride or phosphate salts to improve aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

